(4aR,8aR)-2-[(2-aminopyridin-3-yl)methyl]-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol
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Overview
Description
(4aR,8aR)-2-[(2-aminopyridin-3-yl)methyl]-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine core, a methylsulfonyl group, and an aminopyridine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-2-[(2-aminopyridin-3-yl)methyl]-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the methylsulfonyl group, and the attachment of the aminopyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-2-[(2-aminopyridin-3-yl)methyl]-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the naphthyridine core or the sulfonyl group.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the naphthyridine core.
Scientific Research Applications
Chemistry
In chemistry, (4aR,8aR)-2-[(2-aminopyridin-3-yl)methyl]-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its interactions with biological targets could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and advanced manufacturing processes.
Mechanism of Action
The mechanism of action of (4aR,8aR)-2-[(2-aminopyridin-3-yl)methyl]-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit or activate certain enzymes, alter gene expression, or affect signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4aR,8aR)-2-[(2-aminopyridin-3-yl)methyl]-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol include other naphthyridine derivatives, such as:
- 2,7-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol
- 2-(2-aminopyridin-3-yl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.
Properties
IUPAC Name |
(4aR,8aR)-2-[(2-aminopyridin-3-yl)methyl]-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-23(21,22)19-8-5-15(20)4-7-18(10-13(15)11-19)9-12-3-2-6-17-14(12)16/h2-3,6,13,20H,4-5,7-11H2,1H3,(H2,16,17)/t13-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXMRUXPQTWZDH-UKRRQHHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CCN(CC2C1)CC3=C(N=CC=C3)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)CC3=C(N=CC=C3)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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